molecular formula C17H11Cl2NO B501431 N-(2,3-dichlorophenyl)-2-naphthamide

N-(2,3-dichlorophenyl)-2-naphthamide

Cat. No.: B501431
M. Wt: 316.2g/mol
InChI Key: AJYSJOJOHNSBOB-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-naphthamide is a chlorinated aromatic amide characterized by a naphthamide moiety linked to a 2,3-dichlorophenyl group. The 2,3-dichloro substitution on the phenyl ring introduces steric hindrance and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2g/mol

IUPAC Name

N-(2,3-dichlorophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H11Cl2NO/c18-14-6-3-7-15(16(14)19)20-17(21)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21)

InChI Key

AJYSJOJOHNSBOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dichlorophenyl)-2-naphthamide with analogous compounds based on structural features, synthesis, and functional properties:

N-(2,3-Dichlorophenyl)acetamide Derivatives
  • Example : 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
    • Structure : Similar backbone but replaces the naphthamide with a simpler acetamide group.
    • Key Findings :
  • Crystallographic studies reveal that the N–H bond conformation in 23DCPCA is influenced by the 2,3-dichloro substituents, promoting intermolecular N–H⋯O hydrogen bonding. This structural motif is conserved in other acetanilides, such as 2-chloro-N-(2-chlorophenyl)acetamide (2CPCA) and N-(2,3-dichlorophenyl)acetamide (23DCPA) .
  • Bond parameters (e.g., C–Cl distances, angles) align with those of related compounds, suggesting predictable electronic effects from chlorine substituents.

Heterocyclic Dichlorophenyl Amides
  • Example: N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides . Structure: Incorporates a 2,3-dichlorophenyl group into a triazine-quinoline hybrid scaffold. Key Findings:
  • Demonstrated moderate to excellent antimicrobial activity, attributed to the electron-deficient dichlorophenyl group enhancing interactions with microbial targets.
  • Statistical analysis revealed a correlation between substituent electronegativity and bioactivity.

  • Comparison: Unlike these heterocyclic analogs, this compound lacks a triazine or quinoline moiety, which are critical for the antimicrobial activity observed in the former. The naphthamide structure may instead favor applications in materials science (e.g., as a monomer for polyimides) due to its planar aromatic system .
Chloroacetamide Herbicides
  • Examples : Alachlor, Pretilachlor, and Dimethenamid .
    • Structure : Feature chloroacetamide groups linked to substituted phenyl or thienyl rings.
    • Key Findings :
  • These compounds act as herbicides by inhibiting fatty acid synthesis in plants.
  • Substituent patterns (e.g., methyl, methoxy groups) dictate selectivity and environmental persistence.

  • Comparison :

    • This compound’s naphthalene system distinguishes it from linear acetamide herbicides. Its larger aromatic system may reduce mobility in soil, limiting herbicidal utility but enhancing stability in polymeric applications.
    • The 2,3-dichloro substitution is less common in herbicides, where meta-substitutions (e.g., 2,6-dichloro in alachlor) are preferred for optimal activity .

Stability :

  • The 2,3-dichlorophenyl group likely confers resistance to oxidative degradation, as seen in related acetanilides .
  • Potential hydrolysis of the amide bond under strong acidic or basic conditions may limit applications in extreme environments.

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